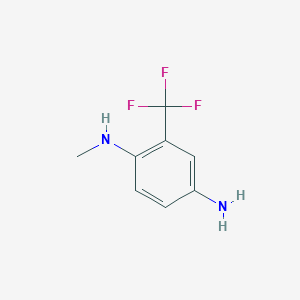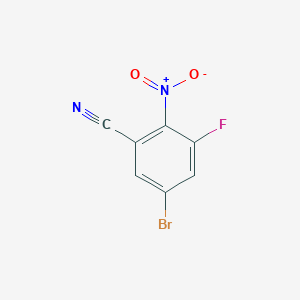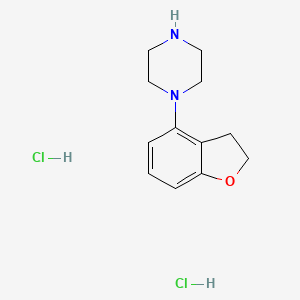
1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride typically involves the following steps:
Formation of 2,3-Dihydrobenzofuran-4-yl: This can be achieved through the cyclization of appropriate precursors such as phenols and aldehydes under acidic conditions.
Piperazine Attachment: The resulting 2,3-dihydrobenzofuran-4-yl compound is then reacted with piperazine in the presence of a suitable catalyst, often under reflux conditions.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-quinones.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: Substitution reactions at the benzofuran ring can introduce various functional groups, enhancing the compound's biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Benzofuran-quinones and other oxidized derivatives.
Reduction Products: Reduced benzofuran derivatives with altered electronic properties.
Substitution Products: Functionalized benzofurans with enhanced biological activity.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, exhibiting antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydrobenzofuran-4-yl)piperazine dihydrochloride is compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share structural similarities but may differ in their substituents and biological activities.
Piperazine derivatives: Piperazine is a common moiety in many pharmaceuticals, and its combination with benzofuran enhances the compound's properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C12H18Cl2N2O |
|---|---|
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;;/h1-3,13H,4-9H2;2*1H |
Clé InChI |
IMIPCLRPWXFMCC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC(=C21)N3CCNCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


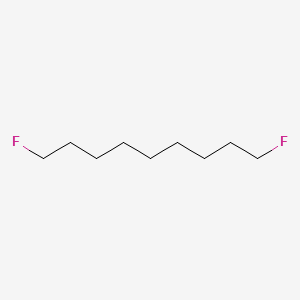
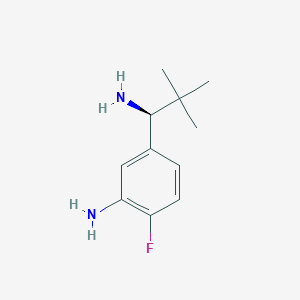
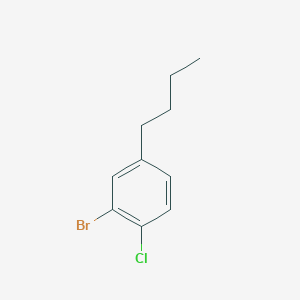
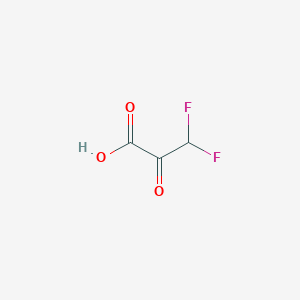
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
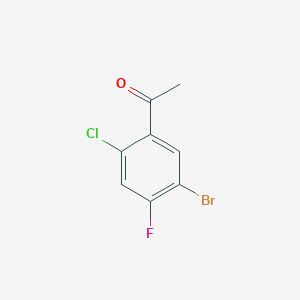
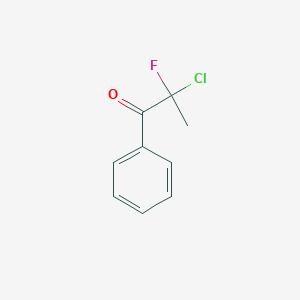
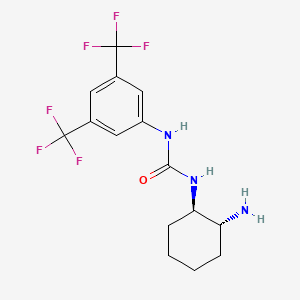
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
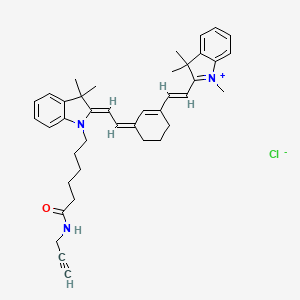
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
